8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-5-ium chloride
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Overview
Description
8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-5-ium chloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, trifluoromethyl, and cyano groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-5-ium chloride typically involves multi-step organic synthesis. The process begins with the preparation of the pyridine derivatives, followed by the introduction of the trifluoromethyl and cyano groups. Key steps include:
Formation of Pyridine Derivatives: Starting with commercially available pyridine compounds, various functional groups are introduced through nucleophilic substitution and electrophilic aromatic substitution reactions.
Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Formation of Imidazoquinoline Core: Cyclization reactions are employed to form the imidazoquinoline core, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Final Assembly and Chloride Addition: The final steps involve coupling the intermediate compounds and introducing the chloride ion to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the cyano group to convert it into an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine rings, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3, hydrogen peroxide (H2O2)
Reducing Agents: LiAlH4, sodium borohydride (NaBH4), catalytic hydrogenation
Substitution Reagents: Alkyl halides, aryl halides, Grignard reagents
Major Products
Oxidation Products: Corresponding oxides or ketones
Reduction Products: Amines or alcohols
Substitution Products: Various substituted pyridine derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular pathways and mechanisms.
Medicine
Medically, the compound is being explored for its potential therapeutic applications. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific receptors or enzymes involved in diseases.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings, as well as in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-5-ium chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of their activity. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-5-ium bromide
- 8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-5-ium iodide
Uniqueness
Compared to similar compounds, 8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-5-ium chloride is unique due to its specific combination of functional groups and its chloride ion. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H21ClF3N7O |
---|---|
Molecular Weight |
539.9 g/mol |
IUPAC Name |
2-[5-[8-[6-amino-5-(trifluoromethyl)pyridin-1-ium-3-yl]-3-methyl-2-oxoimidazo[4,5-c]quinolin-1-yl]pyridin-2-yl]-2-methylpropanenitrile;chloride |
InChI |
InChI=1S/C26H20F3N7O.ClH/c1-25(2,13-30)21-7-5-16(11-33-21)36-22-17-8-14(15-9-18(26(27,28)29)23(31)34-10-15)4-6-19(17)32-12-20(22)35(3)24(36)37;/h4-12H,1-3H3,(H2,31,34);1H |
InChI Key |
COQHCOIWYVZIGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=NC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC(=C([NH+]=C5)N)C(F)(F)F.[Cl-] |
Origin of Product |
United States |
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